(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
Description
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (CAS: 870281-86-0) is a chiral quinazolinone derivative with the molecular formula C₁₇H₁₆FN₃O and a molecular weight of 297.33 g/mol . It features a single stereocenter at the (S)-configured aminopropyl side chain, which is critical for its role as a key intermediate in synthesizing bioactive molecules like the PI3Kδ inhibitor Idelalisib (CAL-101) . The compound is a white to off-white powder with a purity ≥98% and is soluble in DMSO and alcohols but insoluble in water .
Its industrial synthesis involves cyclization of a precursor using trimethylchlorosilane, followed by acid-mediated deprotection of the BOC group, yielding the final product with high optical purity and scalability . This intermediate is pivotal in pharmaceutical manufacturing due to its mild reaction conditions and stability .
Properties
IUPAC Name |
2-[(1S)-1-aminopropyl]-5-fluoro-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGOWXQUZHWIO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186785 | |
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870281-86-0 | |
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870281-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
The Boc-protected intermediate, (S)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamic acid tert-butyl ester (220 mg, 0.55 mmol), is dissolved in ethyl acetate (2 mL). A 3.88 M solution of hydrogen chloride in ethyl acetate (2.5 mL) is added at room temperature, and the mixture is stirred overnight. The resulting suspension is dissolved in water (20 mL), and the aqueous phase is extracted with ethyl acetate. Sodium carbonate powder adjusts the pH to 8, facilitating extraction of the free amine into ethyl acetate (3 × 20 mL). The organic phases are washed with brine, dried over sodium sulfate, and concentrated to yield the title compound as a white powder (163 mg, 100%).
Key Reaction Parameters:
-
Solvent System : Ethyl acetate/water biphasic mixture.
-
Acid Concentration : 3.88 M HCl in ethyl acetate.
-
Temperature : Ambient (20–25°C).
-
Work-up : pH adjustment to 8 with Na₂CO₃.
This method’s efficiency stems from the Boc group’s susceptibility to acidic cleavage, which avoids harsh conditions that could degrade the quinazolinone core.
Reaction Optimization and Industrial Considerations
Solvent and Acid Selection
Ethyl acetate is preferred for its ability to dissolve both the Boc-protected intermediate and hydrogen chloride while maintaining immiscibility with water during work-up. Alternatives such as dichloromethane or tetrahydrofuran are less ideal due to higher toxicity or lower boiling points, complicating large-scale operations.
Temperature and Stirring Time
The reaction proceeds at room temperature overnight (~12–16 hours), balancing reaction completeness with energy efficiency. Prolonged stirring or elevated temperatures are unnecessary, as the Boc deprotection is typically rapid under acidic conditions.
Yield and Purity
The reported 100% yield reflects optimal conditions, though industrial batches may experience minor losses during extraction or drying. Purity is ensured via sequential washes (brine for salt removal) and sodium sulfate drying to eliminate residual water.
Role in Idelalisib Synthesis
This compound serves as the nucleophilic partner in the coupling reaction with 6-chloro-7H-purine to form Idelalisib.
Mitsunobu Reaction Application
In one protocol, the amine undergoes a Mitsunobu reaction with tert-butyl (9-trityl-9H-purin-6-yl)carbamate, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran. This step installs the purine moiety critical for Idelalisib’s kinase inhibition.
Coupling Conditions:
-
Solvent : Tetrahydrofuran.
-
Reagents : DEAD, triphenylphosphine.
-
Temperature : 0°C to room temperature.
Hydrolysis and Purification
Prior to coupling, intermediates such as 1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl acetate may require hydrolysis to generate the free alcohol, which is subsequently aminated.
Industrial-Scale Manufacturing
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminopropyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound is part of a class of Mannich bases, which have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinone exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from quinazolinones have shown enhanced cytotoxicity compared to established chemotherapeutics like 5-fluorouracil .
- Targeting Specific Pathways :
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several Mannich bases against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results indicated that certain derivatives of this compound exhibited IC50 values lower than 2 µg/mL, demonstrating significant potency against these cell lines .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of quinazolinone derivatives revealed that modifications at specific positions could enhance biological activity. For instance, the introduction of fluorine at the 5-position was found to improve lipophilicity and cellular uptake, leading to increased cytotoxicity against various cancer types .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (µg/mL) | Target |
|---|---|---|---|
| This compound | Structure | < 2 | PI3K |
| 5-Fluorouracil | - | 10 | Thymidylate synthase |
| Idelalisib | - | < 1 | PI3Kδ |
Mechanism of Action
The mechanism of action of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other vital cellular processes.
Comparison with Similar Compounds
Table 1: Key Differences Between Target Compound and Idelalisib
Structural Insights :
- The target compound’s aminopropyl group is replaced in Idelalisib with a purine-6-amino moiety, enhancing binding affinity to the PI3Kδ enzyme’s ATP-binding pocket .
- The purine modification increases molecular weight by ~118 g/mol and introduces additional hydrogen-bonding capabilities, critical for selective kinase inhibition .
Key Observations :
- The target compound’s synthesis prioritizes industrial feasibility , avoiding harsh reagents and enabling mass production .
- Idelalisib’s synthesis requires an additional coupling step, which may reduce overall yield but is essential for bioactivity .
Industrial and Commercial Relevance
- Target Compound : Produced by multiple manufacturers (e.g., Hangzhou Longxin Bio-Tech, Shanghai Bojing Chemical) at ~¥90/g, emphasizing cost-effectiveness for large-scale API synthesis .
- Idelalisib : Marketed under stringent storage conditions (-20°C, protected from light) due to its sensitivity, reflecting its status as a high-value therapeutic .
Biological Activity
(S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, also known by its CAS number 870281-86-0, is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and as a kinase inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.
- Molecular Formula : C17H16FN3O
- Molecular Weight : 297.33 g/mol
- Purity : 95% - 98%
- IUPAC Name : 2-[(1S)-1-aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone
Research indicates that this compound exhibits significant inhibitory activity against various tyrosine kinases, which are crucial in regulating cellular processes such as proliferation and survival. Specifically, studies have shown that this compound inhibits:
- Cyclin-dependent kinase 2 (CDK2)
- Human epidermal growth factor receptor 2 (HER2)
- Epidermal growth factor receptor (EGFR)
- Vascular endothelial growth factor receptor 2 (VEGFR2)
The compound acts as an ATP non-competitive type-II inhibitor against CDK2 and an ATP competitive type-I inhibitor against EGFR, demonstrating a dual mechanism that could be exploited in therapeutic applications .
Cytotoxicity Against Cancer Cell Lines
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.173 ± 0.012 | |
| A2780 (Ovarian) | 0.177 ± 0.032 | |
| HER2+ Breast | 0.079 ± 0.015 |
These results indicate that the compound possesses potent cytotoxic properties comparable to established chemotherapeutics like imatinib and lapatinib.
Inhibition of Kinases
The compound has been shown to effectively inhibit key kinases involved in tumor progression:
| Kinase | Type of Inhibition | IC50 (µM) |
|---|---|---|
| CDK2 | Non-competitive | 0.173 |
| HER2 | Non-competitive | 0.079 |
| EGFR | Competitive | Similar to lapatinib |
This inhibition profile suggests a promising role for this compound in targeted cancer therapies .
Case Study 1: Breast Cancer Treatment
In a study published in Pharmaceuticals, researchers investigated the effects of quinazolinone derivatives on MCF-7 cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another study explored the antibacterial and antifungal properties of quinazolinone derivatives, including this compound. The compound was tested against various strains, showing notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are recommended for (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one?
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anthranilic acid derivatives with appropriate amines or carbonyl compounds. For example, refluxing 4-amino acetophenone with fluorinated intermediates in ethanolic solutions under acidic catalysis (e.g., acetic acid) can yield quinazolinone scaffolds . Post-synthetic modifications, such as hydrogenation or alkylation, may introduce the aminopropyl side chain. Purification via column chromatography and recrystallization is critical to isolate enantiomerically pure (S)-forms .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm stereochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve absolute configuration, particularly for chiral centers.
- HPLC with chiral columns to assess enantiomeric purity (>98% is standard for pharmacological studies) .
Q. What are the primary biological targets or pathways associated with this compound?
Preliminary studies suggest activity against enzymes involved in apoptosis regulation, such as caspases or Bcl-2 family proteins. Its fluorophenyl and quinazolinone moieties may interact with kinase domains (e.g., EGFR or VEGFR) or DNA topoisomerases, though target specificity requires validation via competitive binding assays or CRISPR-based knockout models .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
Chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, are effective. Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in transition metal-mediated reactions can enhance stereoselectivity. Continuous monitoring via circular dichroism (CD) spectroscopy ensures fidelity in the (S)-configuration .
Q. What structure-activity relationship (SAR) insights exist for modifying the quinazolinone core?
- Fluorine substitution at position 5 enhances metabolic stability and membrane permeability.
- The aminopropyl chain at position 2 influences solubility and target engagement kinetics.
- Phenyl group at position 3 contributes to hydrophobic interactions in binding pockets. Systematic SAR studies using analogs with varied substituents (e.g., methyl, trifluoromethyl) are recommended to refine potency .
Q. How should researchers address contradictions in reported bioactivity data?
Discrepancies may arise from differences in assay conditions (e.g., cell line variability, incubation times). To resolve these:
Q. What strategies improve compound stability in long-term storage?
Store lyophilized powder under inert gas (argon) at -80°C to prevent hydrolysis or oxidation. For solution-phase storage, use anhydrous DMSO with molecular sieves and minimize freeze-thaw cycles. Stability under physiological conditions (pH 7.4, 37°C) should be monitored via LC-MS over 72-hour periods .
Q. What computational approaches are suitable for predicting pharmacokinetic properties?
Q. How does the compound induce apoptosis in cancer cells?
Mechanistic studies in in vitro models (e.g., HeLa or MCF-7 cells) reveal mitochondrial membrane depolarization and caspase-3/7 activation. Flow cytometry with Annexin V/PI staining can quantify early vs. late apoptotic populations. Transcriptomic analysis (RNA-seq) may identify downstream pathways, such as p53 or NF-κB modulation .
Q. What environmental impact assessments are needed for lab-scale use?
Follow the INCHEMBIOL framework to evaluate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
